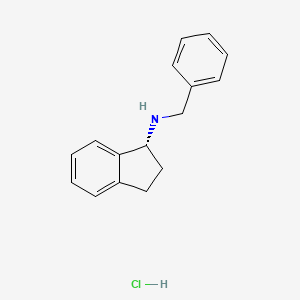
1,14-Tetradecanedioic-D24 acid
Übersicht
Beschreibung
1,14-Tetradecanedioic-D24 acid, also known as Tetradecanedioic acid-d24, is an endogenous metabolite . It belongs to the class of organic compounds known as long-chain fatty acids . The molecular formula is C14H26O4 and the molecular weight is 282.50 g/mol .
Synthesis Analysis
A robust LC-MS/MS assay was developed to quantify endogenous 1,14-tetradecanedioic acid (TDA) in human plasma . This assay was validated using a fit-for-purpose approach over a standard curve range of 2.5-1000 nM for TDA .Molecular Structure Analysis
The IUPAC name of 1,14-Tetradecanedioic-D24 acid is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid . The InChIKey is HQHCYKULIHKCEB-JFPVQUMHSA-N .Chemical Reactions Analysis
1,14-Tetradecanedioic-D24 acid can act as a candidate biomarker for organic anion-transporting polypeptide mediated drug-drug interactions .Physical And Chemical Properties Analysis
The computed properties of 1,14-Tetradecanedioic-D24 acid include a molecular weight of 282.50 g/mol, XLogP3 of 4.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 13, exact mass of 282.33375121 g/mol, monoisotopic mass of 282.33375121 g/mol, topological polar surface area of 74.6 Ų, heavy atom count of 18, formal charge of 0, complexity of 202, and isotope atom count of 24 .Wissenschaftliche Forschungsanwendungen
1. Biomarker for Evaluating Drug-Drug Interactions
1,14-Tetradecanedioic acid (TDA) has been studied as a potential biomarker for evaluating drug-drug interactions mediated by hepatic drug transporters, organic anion-transporting polypeptides. A robust LC-MS/MS assay was developed to quantify TDA in human plasma, indicating its relevance in clinical studies for drug interaction analysis (Santockyte et al., 2018).
2. Construction of Supramolecular Nanostructures
1,14-Tetradecanedioic acid has been utilized in the fabrication of two-dimensional arrays of nanostructures. Its ability to form intermolecular hydrogen bonds allows for the construction and control of supramolecular nanostructures, indicating its potential in the field of nanotechnology (Li et al., 2008).
3. Production of Dicarboxylic Acids and Diamines
Research on microbial metabolic engineering has highlighted the potential of producing various dicarboxylic acids, including tetradecanedioic acid, for applications in polymer synthesis and other industrial uses. These acids serve as important platform chemicals in sustainable chemical industries (Chae et al., 2020).
4. Role in Organic Electronics
1,14-Tetradecanedioic acid-related compounds, particularly derivatives like perylene diimides, have applications in organic electronics. These compounds are used in organic photovoltaic devices and field-effect transistors, showcasing the versatility of tetradecanedioic acid derivatives in modern technology applications (Huang et al., 2011).
Wirkmechanismus
Target of Action
1,14-Tetradecanedioic-D24 acid is an endogenous metabolite and belongs to the class of organic compounds known as long-chain fatty acids . It can act as a candidate biomarker for organic anion-transporting polypeptide mediated agent-agent interactions .
Mode of Action
It is known that it interacts with organic anion-transporting polypeptides, which are important for the transport of various drugs and endogenous compounds .
Biochemical Pathways
1,14-Tetradecanedioic-D24 acid is involved in lipid metabolism pathways . It is a long-chain fatty acid and its metabolism involves various enzymes and biochemical reactions. The exact downstream effects of these pathways are complex and depend on various factors.
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Its role as a candidate biomarker for organic anion-transporting polypeptide mediated agent-agent interactions suggests it may influence the transport and metabolism of various drugs and endogenous compounds .
Safety and Hazards
1,14-Tetradecanedioic-D24 acid causes serious eye damage . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-tetracosadeuteriotetradecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCYKULIHKCEB-JFPVQUMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,14-Tetradecanedioic-D24 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



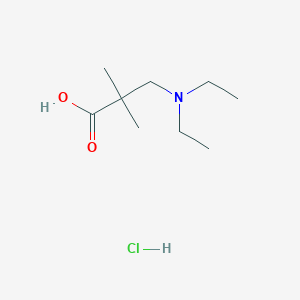
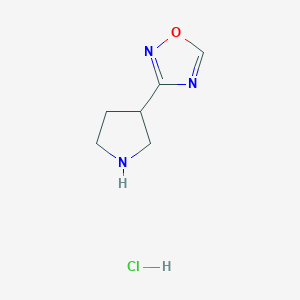

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
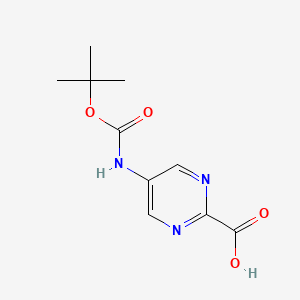
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
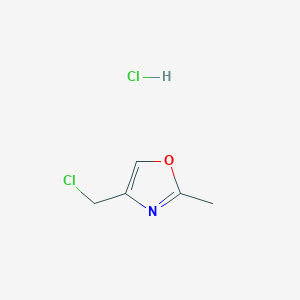
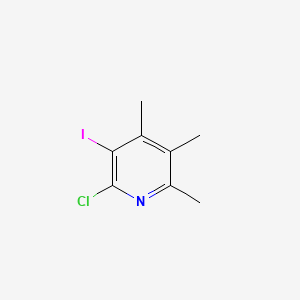
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)


![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)
